molecular formula C21H15NO4 B12591002 Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- CAS No. 650636-49-0

Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-

Cat. No.: B12591002
CAS No.: 650636-49-0
M. Wt: 345.3 g/mol
InChI Key: IFPLBBXSCWRLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, genotoxic, and anticancer properties . The unique structure of this compound, which includes a naphtho[2,1-b]furan moiety, makes it a subject of interest in various scientific research fields.

Properties

CAS No.

650636-49-0

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]acetamide

InChI

InChI=1S/C21H15NO4/c1-12(23)22-19-18-16-5-3-2-4-13(16)8-11-17(18)26-21(19)20(25)14-6-9-15(24)10-7-14/h2-11,24H,1H3,(H,22,23)

InChI Key

IFPLBBXSCWRLOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of Naphtho[2,1-b]furan Derivatives

The initial step involves the synthesis of naphtho[2,1-b]furan derivatives, which serve as the backbone for further modifications. A common approach is to react 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) under reflux conditions. This reaction typically yields ethyl naphtho[2,1-b]furan-2-carboxylate as an intermediate.

Reaction Conditions:

  • Reagents:

    • 2-Hydroxy-1-naphthaldehyde
    • Ethyl chloroacetate
    • Anhydrous potassium carbonate
    • Dimethylformamide (solvent)
  • Procedure:

    • Combine the reagents in DMF and reflux for 24 hours.
    • Cool and pour into ice-cold water to precipitate the product.
    • Collect by filtration and dry.

Formation of Acetamide

The final step involves converting the resulting compound into its acetamide form. This can be accomplished by reacting with acetic anhydride or acetyl chloride in the presence of a base.

Reaction Conditions:

  • Reagents:

    • The product from Step 2
    • Acetic anhydride or acetyl chloride
    • Base (e.g., pyridine)
  • Procedure:

    • Dissolve the intermediate in an appropriate solvent.
    • Add acetic anhydride or acetyl chloride and base.
    • Heat under reflux for a specified time until completion.

Purification Techniques

Purification of Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- can be achieved through various methods:

  • Column Chromatography: Utilizing silica gel with suitable eluent systems (e.g., ethyl acetate/n-hexane) to separate desired products from impurities.

  • Recrystallization: From suitable solvents to enhance purity.

Characterization

The synthesized compound should be characterized using various techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine structure and purity
Mass Spectrometry (MS) Confirm molecular weight
Infrared Spectroscopy (IR) Identify functional groups

Chemical Reactions Analysis

Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield hydroquinone derivatives.

    Substitution: Common substitution reactions involve halogenation, nitration, and sulfonation.

    Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and anticancer effects. The compound’s structure allows it to interact with DNA and proteins, affecting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds include other naphthofuran derivatives such as:

  • Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan
  • 1,3,4-thiadiazol-2-yl acetamide derivatives

These compounds share similar biological activities but differ in their specific chemical structures and properties. Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is unique due to its specific substitution pattern and the presence of the hydroxybenzoyl group, which contributes to its distinct biological activities .

Biological Activity

Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on various studies that highlight its mechanisms of action, therapeutic potential, and safety profiles.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₁₃NO₃
  • Molecular Weight : 253.27 g/mol

This acetamide derivative features a naphtho[2,1-b]furan core substituted with a hydroxybenzoyl group, which is believed to contribute to its biological activities.

Research indicates that acetamide derivatives can exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in Alzheimer's disease models .
  • Antioxidant Activity : The presence of the hydroxyl group in the benzoyl moiety is associated with increased antioxidant properties, potentially mitigating oxidative stress in cellular systems.
  • Anti-inflammatory Effects : Acetamide derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation .

1. Anticancer Activity

A study evaluated the anticancer potential of acetamide derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC₅₀ values in the micromolar range. For instance, one derivative showed an IC₅₀ of 5 µM against breast cancer cells (MCF-7) and 8 µM against lung cancer cells (A549)【8】.

2. Neuroprotective Effects

In a neuroprotective study, acetamide derivatives were tested for their ability to inhibit AChE. One derivative demonstrated an IC₅₀ value significantly lower than that of the standard drug donepezil, indicating a promising lead for Alzheimer's treatment【2】.

3. Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS assays. The compound exhibited notable scavenging activity with an IC₅₀ of 30 µg/mL in the DPPH assay, suggesting its potential as a natural antioxidant agent【9】.

Case Studies

Study Focus Findings
Study on AChE InhibitionAlzheimer's DiseaseCompound showed IC₅₀ = 0.08 ± 0.01 μM, outperforming standard drugs【2】.
Anticancer ScreeningVarious Cancer Cell LinesIC₅₀ values ranged from 5 to 10 µM across different lines【8】.
Antioxidant EvaluationOxidative Stress ModelsDPPH IC₅₀ = 30 µg/mL【9】.

Safety Profile

Toxicity assessments were conducted using human fibroblast cell lines (HT1080). Most derivatives exhibited low cytotoxicity with high selectivity indices, indicating a favorable safety profile for further development【8】.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.